molecular formula C21H20BrN5O4 B5588148 N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide

N'-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzylidene}-3-nitrobenzohydrazide

Cat. No. B5588148
M. Wt: 486.3 g/mol
InChI Key: LYLLBPVNKVTKGU-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains a pyrazole group, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The compound also contains a nitro group, a methoxy group, and a bromine atom, which can significantly affect its reactivity and properties.

Scientific Research Applications

Molecular Docking and Spectroscopic Studies

  • The compound has been studied for its potential as an anti-diabetic agent through molecular docking studies and spectroscopic methods. The configuration, dipole moments, atomic charges, and nucleophilic/electrophilic sites have been analyzed to understand its chemical properties and reactivity (Karrouchi et al., 2021).

Photodynamic Therapy Applications

  • Research on related compounds has indicated potential for photodynamic therapy, particularly in cancer treatment. The compounds' fluorescence properties, high singlet oxygen quantum yield, and photodegradation quantum yield make them suitable for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Xanthine Oxidase Inhibitory Activity

  • Hydrazones derived from similar structures have shown promising xanthine oxidase inhibitory activity, suggesting potential use in treatments targeting diseases related to oxidative stress or metabolic disorders (Han et al., 2022).

Nonlinear Optical Properties

  • These compounds have been explored for their nonlinear optical properties, indicating potential applications in optical device technology, such as optical limiters and switches. Studies on their absorption coefficient and refractive index have been conducted (Naseema et al., 2010).

Antioxidant and α-Glucosidase Inhibitory Activities

  • Schiff bases containing similar structures have been synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, showing significant potential relative to reference drugs. This suggests their possible use in managing oxidative stress and diabetes (Pillai et al., 2019).

Antibacterial Activity

  • Hydrazone compounds derived from similar structures have been found to possess antibacterial activity against various bacterial strains, indicating potential use in developing new antimicrobial agents (Lei et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, some pyrazole compounds are known to inhibit certain enzymes, which can lead to their antileishmanial and antimalarial effects .

properties

IUPAC Name

N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN5O4/c1-13-20(22)14(2)26(25-13)12-17-9-15(7-8-19(17)31-3)11-23-24-21(28)16-5-4-6-18(10-16)27(29)30/h4-11H,12H2,1-3H3,(H,24,28)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLLBPVNKVTKGU-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-3-nitrobenzohydrazide

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